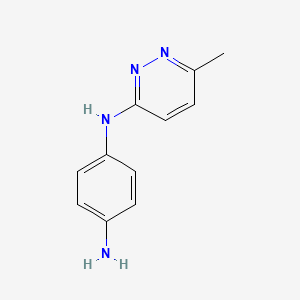

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine

Vue d'ensemble

Description

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a vital role in the regulation of cell division and differentiation.

Mode of Action

This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . This inhibition prevents the phosphorylation of proteins, a key step in signal transduction, thus leading to altered cellular responses.

Biochemical Pathways

The action of this compound affects the tyrosine kinase pathway . The downstream effects include the disruption of cell division and differentiation processes, which can lead to the prevention of uncontrolled cell proliferation.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of tyrosine kinase activity . This leads to the disruption of signal transduction cascades, altering cellular responses such as cell division and differentiation.

Activité Biologique

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted at the 6-position with a methyl group and a benzene ring substituted at the 1 and 4 positions with amino groups. This unique structural configuration is believed to contribute to its biological efficacy.

Research indicates that this compound exhibits significant inhibitory activity against various kinases. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. The compound's selectivity for specific kinases enhances its therapeutic potential while minimizing off-target effects.

Key Biological Activities

-

Kinase Inhibition :

- The compound has shown moderate affinity for c-Jun N-terminal kinase 3 (JNK3), which is associated with neurodegenerative diseases and cancer progression. Its selectivity against similar kinases suggests potential for targeted therapies.

- Antiproliferative Effects :

- Antimicrobial Activity :

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 100 µg/mL. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells .

Study 2: Kinase Inhibition Profiling

In another study, surface plasmon resonance (SPR) techniques were employed to assess the binding affinity of this compound to various kinase targets. The results highlighted its selective inhibition of JNK3 compared to other kinases, reinforcing its potential as a lead compound for therapeutic development.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| This compound | Pyridazine ring with methyl substitution | Moderate JNK3 inhibition |

| 4-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine | Fluorinated derivative; used in neurological disorders | Antidepressant properties |

| 4-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino] | Exhibits anti-inflammatory properties | Inhibitor of pro-inflammatory cytokines |

Applications De Recherche Scientifique

Anticancer Activity

N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have shown activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

This compound also demonstrates inhibitory activity against certain kinases involved in cancer progression. Specifically, it has been noted for its selectivity towards c-Jun N-terminal kinase 3 (JNK3), which plays a crucial role in cellular stress responses and apoptosis. Such selectivity is beneficial for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics .

Organic Electronics

In material science, this compound is explored for applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its potential in these applications, leading to improved device performance .

Case Study 1: Anticancer Research

A study conducted by researchers at a leading university evaluated the anticancer properties of this compound derivatives. The findings revealed that specific modifications to the pyridazine ring enhanced the compound's potency against breast cancer cells. The study employed various assays to assess cell viability and apoptosis induction, demonstrating a clear dose-dependent response .

Case Study 2: Material Characterization

In another study focused on material applications, scientists synthesized a series of this compound derivatives and characterized their electronic properties using techniques like cyclic voltammetry and UV-visible spectroscopy. Results indicated that these compounds exhibited favorable energy levels for electron transport, making them promising candidates for OLED applications .

Propriétés

IUPAC Name |

4-N-(6-methylpyridazin-3-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-2-7-11(15-14-8)13-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULTUEVZRMUEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.